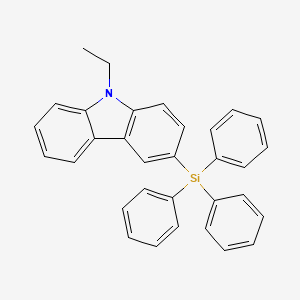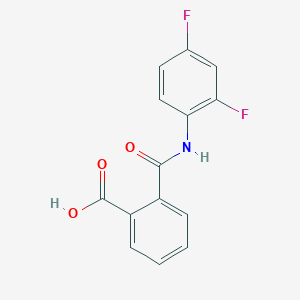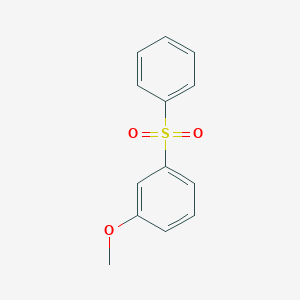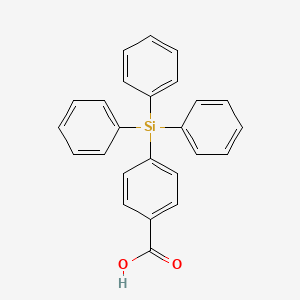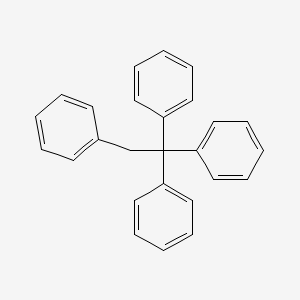
1,1,1,2-Tetraphenylethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2-Tetraphenylethane: is an organic compound with the molecular formula C26H22 . It is characterized by the presence of four phenyl groups attached to an ethane backbone. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1,2-Tetraphenylethane can be synthesized through the reaction of benzophenone with phenylmagnesium bromide (Grignard reagent) followed by reduction. The reaction typically involves the following steps:
Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.
Reaction with Benzophenone: The Grignard reagent is then reacted with benzophenone to form an intermediate.
Reduction: The intermediate is reduced to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,2-Tetraphenylethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can lead to the formation of hydrocarbons.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of tetraphenylethane derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1,1,1,2-Tetraphenylethane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,1,2-Tetraphenylethane involves its interaction with molecular targets through its phenyl groups. These interactions can lead to various chemical transformations, depending on the reaction conditions and reagents used. The pathways involved include:
Electrophilic Aromatic Substitution: The phenyl groups can undergo substitution reactions, leading to the formation of new compounds.
Redox Reactions: The compound can participate in oxidation-reduction reactions, altering its chemical structure.
Comparaison Avec Des Composés Similaires
1,1,2,2-Tetraphenylethane: Similar in structure but differs in the position of phenyl groups.
Tetraphenylethylene: Contains a double bond between the central carbon atoms.
Tetraphenylmethane: Contains four phenyl groups attached to a single carbon atom.
Uniqueness: 1,1,1,2-Tetraphenylethane is unique due to its specific arrangement of phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
2294-94-2 |
|---|---|
Formule moléculaire |
C26H22 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
1,1,2-triphenylethylbenzene |
InChI |
InChI=1S/C26H22/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
Clé InChI |
KGSFMPRFQVLGTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


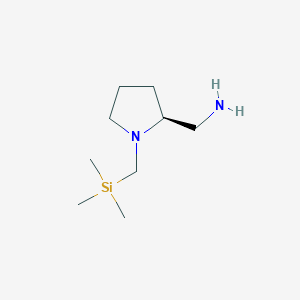


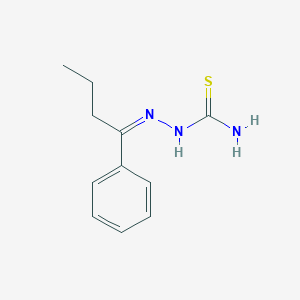
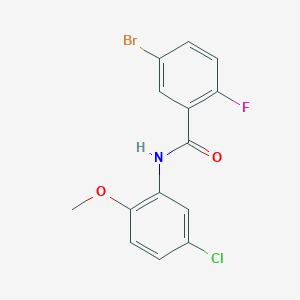
![2-[(Diphenylmethyl)carbamoyl]benzoic acid](/img/structure/B11945087.png)
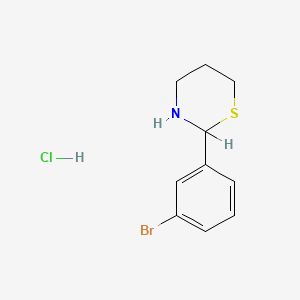
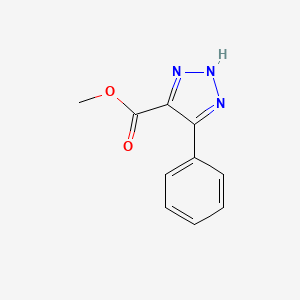
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11945097.png)
